2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride
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Overview
Description
2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chloro group, a methylpiperazine moiety, and a benzoic acid framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride typically involves multiple steps, starting with the chlorination of benzoic acid derivatives followed by the introduction of the piperazine ring. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine maleate
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)
Uniqueness: 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is unique in its specific molecular structure, which differentiates it from other compounds
Properties
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTSMIOXCAEEJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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